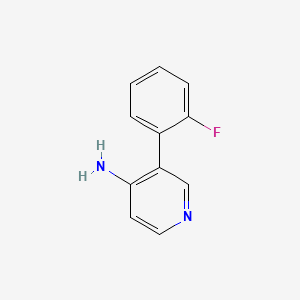

![molecular formula C24H27BrNP B582485 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide CAS No. 1229444-44-3](/img/structure/B582485.png)

1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

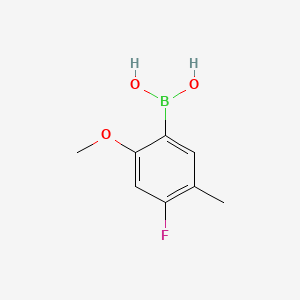

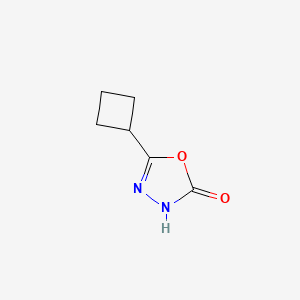

1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide is a chemical compound with the CAS RN: 1229444-44-3 . It is a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular formula of this compound is C24H27NP•Br . The molecular weight is 440.36 .Chemical Reactions Analysis

This compound is used in the Suzuki-Miyaura Cross Coupling Reaction . It is also used in the Aza-Morita-Baylis-Hillman Reaction .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Use in Organic Reactions : This compound, referred to as B in a study, is an ion-supported Ph3P compound used in organic synthesis. It's utilized in halogenation of alcohols, esterification of carboxylic acid with the Mitsunobu reaction, the Mizoroki–Heck reaction, and the Sonogashira reaction. The compound is advantageous for its stability in air, ease of product isolation, and the recovery of its co-product, ion-supported Ph3PO, which can be regenerated and reused (Imura, Shimojuh, Kawano, & Togo, 2010).

Applications in Wittig Reaction : Another study highlighted the use of this compound in the Wittig reaction, a chemical reaction used to convert aldehydes and ketones into alkenes. The compound was found effective for producing α,β-unsaturated ethyl esters and p-methylstyrene derivatives with high purity. The process also allowed for the simple recovery and reuse of the ion-supported Ph3P compound (Shimojuh, Imura, Moriyama, & Togo, 2011).

Use in Corrosion Inhibition : In the field of materials science, pyridinium bromide derivatives, including compounds similar to 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide, have been studied as corrosion inhibitors for mild steel in acidic solutions. These compounds show high inhibition values, suggesting their potential application in protecting metals against corrosion (Raheem & Shihab, 2022).

Role in Electrodissolution in Batteries : A similar compound, 1-Ethyl-1-methyl-pyrrolidinium bromide, was investigated for its role in stabilizing bromine in zinc-bromide flow batteries. The study showed that this compound aids in the formation of uniformly flat zinc layers and prevents zinc-dendrite growth, indicating its importance in battery technology (Kim, Yun, & Jeon, 2019).

Wirkmechanismus

Target of Action

It’s known to be used in mitsunobu reactions , which suggests that its targets could be alcohol and carboxylic acid functional groups in organic compounds.

Mode of Action

The compound acts as a reagent in Mitsunobu reactions . In these reactions, it likely facilitates the conversion of alcohol groups into esters or other functional groups.

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways as it’s primarily used in synthetic organic chemistry . Its role in the Mitsunobu reaction suggests that it could indirectly influence biochemical pathways by modifying the structure of bioactive compounds.

Result of Action

The compound’s primary result of action is the transformation of alcohol groups into other functional groups via the Mitsunobu reaction . This can lead to the synthesis of new organic compounds with potentially different biological activities.

Action Environment

The action of 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide is influenced by the reaction conditions, such as temperature, solvent, and the presence of other reagents . It’s typically used under controlled laboratory conditions, and its stability and efficacy can be affected by these environmental factors .

Eigenschaften

IUPAC Name |

[4-[(1-methylpyrrolidin-1-ium-1-yl)methyl]phenyl]-diphenylphosphane;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NP.BrH/c1-25(18-8-9-19-25)20-21-14-16-24(17-15-21)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23;/h2-7,10-17H,8-9,18-20H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJSVXHLMBCNPA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27BrNP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693701 |

Source

|

| Record name | 1-{[4-(Diphenylphosphanyl)phenyl]methyl}-1-methylpyrrolidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide | |

CAS RN |

1229444-44-3 |

Source

|

| Record name | 1-{[4-(Diphenylphosphanyl)phenyl]methyl}-1-methylpyrrolidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)

![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)

![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)

![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)